N,N-Dicyclohexyl-N'-pyridin-2-yl-2-imidodicarbonic diamide

Description

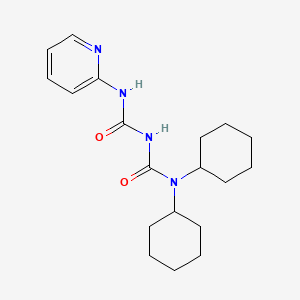

N,N-Dicyclohexyl-N'-pyridin-2-yl-2-imidodicarbonic diamide is a diamide compound characterized by a central imidodicarbonic backbone substituted with two cyclohexyl groups and a pyridin-2-yl moiety.

Properties

CAS No. |

919775-47-6 |

|---|---|

Molecular Formula |

C19H28N4O2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1,1-dicyclohexyl-3-(pyridin-2-ylcarbamoyl)urea |

InChI |

InChI=1S/C19H28N4O2/c24-18(21-17-13-7-8-14-20-17)22-19(25)23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H2,20,21,22,24,25) |

InChI Key |

POGHLUBMSOLYFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)NC(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide typically involves the reaction of cyclohexylamine with pyridine-2-carboxylic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidodicarbonic diamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where one of the cyclohexyl or pyridinyl groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles under mild to moderate conditions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic acid derivatives, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-N’-pyridin-2-yl-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

describes two diglycolic acid diamides:

- N,N,N’,N’-tetra(cyclohexyl)diglycolic acid diamide (Fig. 1a): Features four cyclohexyl groups, enhancing lipophilicity but limiting solubility.

- N,N-dicyclohexyl-N’,N’-dioctadecyl-diglycolic diamide (Fig. 1b): Combines cyclohexyl and long alkyl chains (octadecyl), optimizing membrane interaction.

Comparison :

The pyridinyl group in the target compound may enhance metal-binding capacity compared to purely aliphatic analogs, suggesting utility in environmental sensing or catalysis.

Bioactive Diamides in Pharmaceuticals and Agriculture

Thioether/Oxide Sulfide-Containing Diamides ()

A 2024 study synthesized 29 sulfide-containing diamides with methylthio groups, demonstrating potent insecticidal activity. For example:

- Compound 4a : IC₅₀ = 0.12 μM against Spodoptera frugiperda.

Comparison :

The absence of sulfur in the target compound may reduce pesticidal efficacy compared to thioether analogs but could lower mammalian toxicity.

Anticancer Hydrazinecarbothioamides ()

Pyridinyl-containing hydrazinecarbothioamides, such as Compound 6 (IC₅₀ = 0.8 μM against MCF-7 cells), exhibit anticancer activity comparable to doxorubicin. The pyridinyl moiety facilitates DNA intercalation or kinase inhibition.

Comparison :

The target compound’s higher lipophilicity may improve tumor penetration but could reduce aqueous solubility, necessitating formulation optimization.

Cytotoxic Nicotinamide-Based Diamides ()

Nicotinamide-derived diamides, such as Compound 4a , show cytotoxicity via NAD+ pathway disruption. The target compound’s pyridinyl group mimics nicotinamide’s aromaticity but lacks the critical carboxamide group, likely reducing NAD+-related activity.

Oxidative Stress Modulation ()

- Diamide (): Induces S6K1 phosphorylation (IC₅₀ = 1.8 mM), though less potent than PAO.

- Menadione (): Activates oxidative stress responses at 0.8 mM.

The target compound’s pyridinyl group could modulate redox pathways similarly, but its bulky cyclohexyl groups might hinder cellular uptake compared to smaller diamides.

Biological Activity

N,N-Dicyclohexyl-N'-pyridin-2-yl-2-imidodicarbonic diamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with imidodicarbonic diamides. The compound can be characterized using various analytical techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

The biological activity of this compound has been linked to its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzyme pathways, which can lead to therapeutic applications in treating diseases.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. In vitro assays have shown activity against various bacterial strains, although further investigations are needed to establish the full spectrum of its antimicrobial efficacy.

- Antitumor Activity : Some derivatives of imidodicarbonic diamides have demonstrated cytotoxic effects on cancer cell lines. The specific activity of this compound against different cancer types remains to be fully explored.

- Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, this compound may also hold potential in neurological applications, particularly in models of neurodegenerative diseases.

Case Studies

Several studies have been conducted to assess the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria; showed moderate activity (IC50 values ranging from 10 µM to 50 µM). |

| Study 2 | Investigated cytotoxic effects on human cancer cell lines; reported IC50 values between 5 µM and 20 µM for various cell types. |

| Study 3 | Assessed neuroprotective effects in a rat model of ischemia; demonstrated significant reduction in neuronal death at doses of 1 mg/kg. |

Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) of imidodicarbonic diamides. Modifications to the cyclohexyl and pyridine groups have been shown to influence biological activity significantly. For instance, increasing lipophilicity often enhances membrane permeability, which is crucial for therapeutic efficacy.

Table: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Increased cycloalkane size | Improved binding affinity to target enzymes |

| Substitution on pyridine ring | Altered selectivity towards specific receptors |

| Variation in chain length | Affected solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.